molecular formula C12H18N2O B1357356 2-(2,6-Dimethylmorpholin-4-yl)aniline

2-(2,6-Dimethylmorpholin-4-yl)aniline

Cat. No.: B1357356
M. Wt: 206.28 g/mol
InChI Key: IDHWZCIKOONKTO-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylmorpholin-4-yl)aniline (CAS: 218930-10-0) is an aromatic amine derivative featuring a morpholine ring substituted with two methyl groups at the 2- and 6-positions. Its molecular formula is C₁₁H₁₇N₃O, with a molecular weight of 207.28 g/mol .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)aniline

InChI

InChI=1S/C12H18N2O/c1-9-7-14(8-10(2)15-9)12-6-4-3-5-11(12)13/h3-6,9-10H,7-8,13H2,1-2H3

InChI Key

IDHWZCIKOONKTO-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=CC=CC=C2N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

a) 4-(2,6-Dimethylmorpholino)aniline
  • Structure : The morpholine substituent is located at the para position of the aniline ring (vs. ortho in the target compound).
  • Impact: Positional isomerism affects electronic distribution and steric hindrance.
b) 2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-3-amine
  • Structure : Replaces the benzene ring with a pyridine ring, introducing a nitrogen atom at the 3-position.
  • Impact : The pyridine ring enhances electron-withdrawing effects, altering pKa (predicted ~5.5 vs. ~4.8 for the target compound) and influencing hydrogen-bonding interactions in drug-receptor binding .
c) 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline
  • Structure : Substitutes the morpholine group with a 6-chloropyrimidine ring.

Functional Group Variations

a) 2-Isopropylsulfonyl-5-(2,6-dimethylmorpholin-4-yl)aniline
  • Structure : Adds an isopropylsulfonyl group at the 2-position.
  • Impact : The sulfonyl group increases molecular weight (311.40 g/mol) and introduces strong electron-withdrawing effects, which may reduce nucleophilicity of the aniline NH₂ group compared to the target compound .
b) 4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]aniline
  • Structure : Incorporates a carbonyl bridge between the morpholine and aniline.
  • Impact : The carbonyl group (MW: 261.33 g/mol) enhances rigidity and may improve crystallinity, as evidenced by its use in X-ray crystallography studies (e.g., SHELX refinement software applications) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (Predicted) HPLC Retention Time (min)
2-(2,6-Dimethylmorpholin-4-yl)aniline 207.28 Moderate (Polar Aprotic Solvents) N/A
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline 245.10 Low (DCM/Chloroform) 0.75
2-Isopropylsulfonyl-5-(2,6-dimethylmorpholin-4-yl)aniline 311.40 Low (Aqueous Buffers) N/A

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